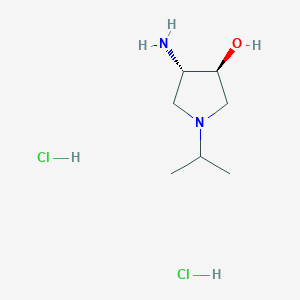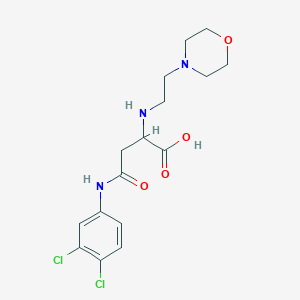![molecular formula C10H9BrN2O B2578889 [1-(4-Bromofenil)-1H-pirazol-3-il]metanol CAS No. 1478538-20-3](/img/structure/B2578889.png)
[1-(4-Bromofenil)-1H-pirazol-3-il]metanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[1-(4-Bromophenyl)-1H-pyrazol-3-yl]methanol: is an organic compound that belongs to the class of pyrazoles. This compound is characterized by the presence of a bromophenyl group attached to a pyrazole ring, with a methanol group at the 3-position of the pyrazole ring. It is a white to light brown crystalline powder and is used in various scientific research applications due to its unique chemical properties.
Aplicaciones Científicas De Investigación
Chemistry:
Synthesis of Heterocyclic Compounds: [1-(4-Bromophenyl)-1H-pyrazol-3-yl]methanol is used as a building block in the synthesis of various heterocyclic compounds, which are important in medicinal chemistry.
Biology:
Enzyme Inhibition Studies: The compound is used in studies to investigate its potential as an enzyme inhibitor, particularly in the inhibition of acetylcholinesterase.
Medicine:
Anticancer Research: Some derivatives of this compound have shown potential anticancer activity and are being studied for their efficacy in treating various types of cancer.
Industry:
Material Science: The compound is used in the development of new materials with specific properties, such as light-sensitive materials and polymers.
Mecanismo De Acción
Target of Action
It is known that pyrazole-bearing compounds, which include [1-(4-bromophenyl)-1h-pyrazol-3-yl]methanol, have diverse pharmacological effects, including potent antileishmanial and antimalarial activities .
Mode of Action
A molecular simulation study was performed to justify the potent in vitro antipromastigote activity of a similar compound, which has a desirable fitting pattern in the lmptr1 pocket (active site) characterized by lower binding free energy . This suggests that [1-(4-Bromophenyl)-1H-pyrazol-3-yl]methanol might interact with its targets in a similar manner.
Biochemical Pathways
It is known that pyrazole-bearing compounds can affect various biochemical pathways, leading to their diverse pharmacological effects .
Result of Action
It is known that pyrazole-bearing compounds can have potent antileishmanial and antimalarial activities .
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Reduction of 1-(4-Bromophenyl)-1H-pyrazol-3-ylmethanone: One common method involves the reduction of 1-(4-bromophenyl)-1H-pyrazol-3-ylmethanone using sodium borohydride (NaBH4) in methanol as a solvent. The reaction is typically carried out at room temperature.
Grignard Reaction: Another method involves the reaction of 4-bromobenzyl chloride with pyrazole in the presence of magnesium to form the Grignard reagent, which is then reacted with formaldehyde to yield [1-(4-Bromophenyl)-1H-pyrazol-3-yl]methanol.
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: [1-(4-Bromophenyl)-1H-pyrazol-3-yl]methanol can undergo oxidation reactions to form the corresponding aldehyde or carboxylic acid. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The compound can be reduced to form the corresponding hydrocarbon. Common reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include sodium azide (NaN3) and potassium cyanide (KCN).
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in ether, H2 with Pd/C catalyst.
Substitution: NaN3 in dimethylformamide (DMF), KCN in ethanol.
Major Products:
Oxidation: 1-(4-Bromophenyl)-1H-pyrazol-3-ylmethanal, 1-(4-Bromophenyl)-1H-pyrazol-3-ylmethanoic acid.
Reduction: 1-(4-Bromophenyl)-1H-pyrazole.
Substitution: 1-(4-Azidophenyl)-1H-pyrazol-3-yl]methanol, 1-(4-Cyanophenyl)-1H-pyrazol-3-yl]methanol.
Comparación Con Compuestos Similares
4-Bromobenzyl alcohol: Similar in structure but lacks the pyrazole ring.
1-(4-Bromophenyl)-1H-pyrazole: Similar but lacks the methanol group.
4-Bromo-1H-pyrazole: Similar but lacks the phenyl and methanol groups.
Uniqueness:
Presence of Methanol Group: The methanol group at the 3-position of the pyrazole ring makes [1-(4-Bromophenyl)-1H-pyrazol-3-yl]methanol unique compared to other similar compounds.
Versatility in Reactions: The compound’s ability to undergo various chemical reactions, such as oxidation, reduction, and substitution, makes it a versatile building block in synthetic chemistry.
Propiedades
IUPAC Name |
[1-(4-bromophenyl)pyrazol-3-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN2O/c11-8-1-3-10(4-2-8)13-6-5-9(7-14)12-13/h1-6,14H,7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTICVOJQXCSQRY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C=CC(=N2)CO)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(3,4-dimethylphenyl)-2-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]acetamide](/img/structure/B2578807.png)

![1-[6-(thiolan-3-yloxy)pyridine-3-carbonyl]-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine](/img/structure/B2578809.png)
![1-{[(3-Aminophenyl)methyl]imino}-1lambda6-thiolan-1-one](/img/structure/B2578810.png)


![N-{[4-(4-fluorophenyl)oxan-4-yl]methyl}-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide](/img/structure/B2578815.png)

![4-[2-(2-methyl-4-oxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-1-yl)-2-oxoethyl]tetrahydro-1(2H)-pyrazinecarbaldehyde](/img/structure/B2578820.png)
![N-[2-(4-chlorobenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-5-fluoro-2-methoxybenzene-1-sulfonamide](/img/structure/B2578824.png)
![[1-(Oxan-2-yl)cyclopropyl]methanol](/img/structure/B2578825.png)

![4-[(1E)-4-bromobut-1-en-1-yl]-1,2-dimethylbenzene](/img/structure/B2578827.png)
![3-benzyl-N-(4-chlorophenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2578828.png)
